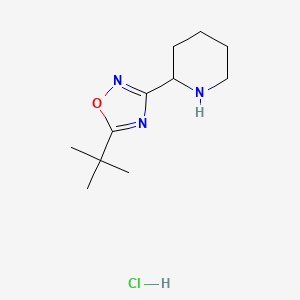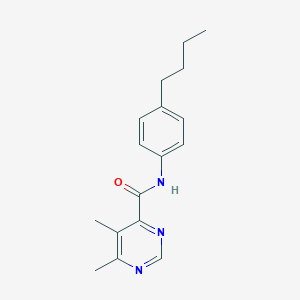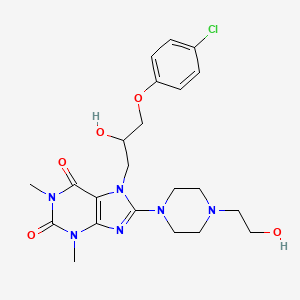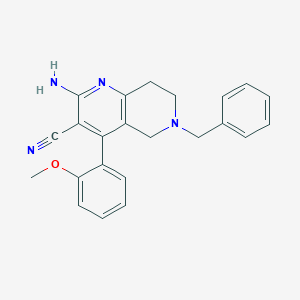![molecular formula C4H6ClF2N3O B2779609 [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride CAS No. 2418709-86-9](/img/structure/B2779609.png)
[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2418709-86-9 . It has a molecular weight of 185.56 . The IUPAC name for this compound is (5-(difluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of oxadiazoles, which includes the [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride, has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)9-10-4;/h3H,1,7H2;1H . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and chlorine atoms in the molecule.Chemical Reactions Analysis
The compound is part of the oxadiazoles family, which has been utilized in various chemical reactions . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds containing the 1,2,4-oxadiazole moiety have been synthesized and characterized through various methods, highlighting the versatility and reactivity of oxadiazoles in chemical synthesis. For instance, oxadiazole derivatives have been efficiently synthesized, showcasing the utility of oxadiazole rings in developing novel compounds with potential biological or material applications (Shimoga, Shin, & Kim, 2018).
Antimicrobial Activity
Oxadiazole derivatives have shown promising antimicrobial properties. A study on 1,3,4-oxadiazole bearing Schiff Base Moiety demonstrated significant in vitro antibacterial and antifungal activities, suggesting the potential of oxadiazole derivatives in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Material Science and Optoelectronics
Oxadiazole rings are also integral in creating materials with unique properties. For example, blue light-emitting polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings have been developed, showing high thermal stability and promising optical properties for potential use in electronic devices (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Anticancer Activity
Research has also explored the anticancer potential of oxadiazole derivatives. A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines showed notable cytotoxic activity against several cancer cell lines, underscoring the potential of oxadiazole derivatives as anticancer agents (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014).
Safety and Hazards
Zukünftige Richtungen
The field of difluoromethylation, which includes compounds like [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride, has seen significant advances in recent years . Future research directions could include the development of more efficient synthesis methods, exploration of new applications, and further investigation into the properties and potential uses of these compounds .
Eigenschaften
IUPAC Name |
[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)9-10-4;/h3H,1,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADGCINLZLIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2779536.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2779538.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2779540.png)




![4-Amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2779548.png)
![(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2779549.png)